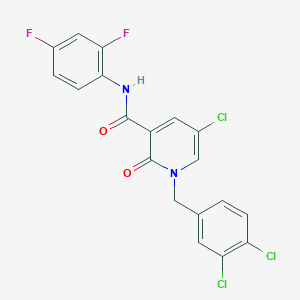![molecular formula C10H13N3O B2968629 1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one CAS No. 2034155-24-1](/img/structure/B2968629.png)
1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one” is a compound that belongs to the class of organic compounds known as hydroquinolones . It has an empirical formula of C10H15N3O and a molecular weight of 193.25 .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is a common feature in many pharmacologically active molecules. Its presence in drug candidates is often due to its ability to efficiently explore the pharmacophore space due to its sp3 hybridization, contribution to stereochemistry, and increased three-dimensional coverage . This makes it valuable in the early stages of drug discovery, particularly in the synthesis of novel compounds with potential therapeutic effects.
Organic Synthesis
In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactive sites allow for various functionalization reactions, which can lead to the creation of diverse libraries of compounds for further evaluation in drug discovery or material science .
Analytical Chemistry
The compound’s structure could be used as a standard or reference in chromatographic methods to help identify and quantify similar compounds within complex biological matrices. Its unique spectral properties might be leveraged in spectroscopy for structural elucidation of related molecules .
Pharmacology
The pyrrolidine ring system is known to influence the biological activity of molecules. It can affect how a drug interacts with its target, potentially leading to selectivity and potency improvements. This compound could be used to study the structure-activity relationships (SAR) that underpin these effects .
Biochemistry
In biochemistry, this compound could be used to probe enzyme-substrate interactions, given its structural similarity to pyridine nucleotides. It may serve as an inhibitor or substrate analog in enzymatic assays to better understand enzyme mechanisms or to discover new enzyme inhibitors .
Chemical Research
This compound can be utilized in chemical research to develop new synthetic methodologies. For example, it could be used to test new catalytic systems or to optimize reaction conditions for the synthesis of pyrrolidine derivatives, which are prevalent in many bioactive compounds .
Safety and Hazards
Propriétés
IUPAC Name |
1-[5-(aminomethyl)pyridin-3-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-5-8-4-9(7-12-6-8)13-3-1-2-10(13)14/h4,6-7H,1-3,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOMBEJNNXEDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2968547.png)


![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2968553.png)
![2-Chloro-N-[1H-1,2,4-triazol-5-yl-[3-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2968555.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate](/img/structure/B2968558.png)
![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968559.png)
![Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2968560.png)
![3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride](/img/structure/B2968561.png)
![3-methoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2968562.png)


![N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride](/img/structure/B2968567.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2968569.png)